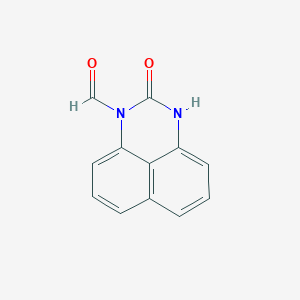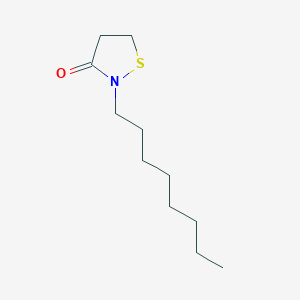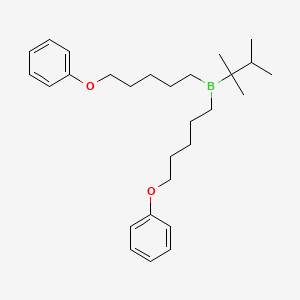
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is a heterocyclic compound that contains a perimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde typically involves the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde. The reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the perimidine ring. For example, squaric acid has been used as an organocatalyst in water to synthesize biologically relevant 2,3-dihydro-1H-perimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to optimize the synthesis process for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the reaction of 1,8-diaminonaphthalene with acetophenone in the presence of squaric acid as a catalyst in water is a typical condition for synthesizing 2,3-dihydro-1H-perimidines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-tumor, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of chemosensors, antioxidants, and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted benzimidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2,3-Dihydro-1H-imidazoles: These compounds also have a similar ring system and are used in various therapeutic applications.
Uniqueness
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is unique due to its specific perimidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
| 105335-85-1 | |
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-oxo-3H-perimidine-1-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-14-10-6-2-4-8-3-1-5-9(11(8)10)13-12(14)16/h1-7H,(H,13,16) |
InChI Key |
BPEKMPHKTRVXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)N(C3=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)



![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
